2-Amino-2-(3,4-dimethylphenyl)ethanol
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Overview
Description
“2-Amino-2-(3,4-dimethylphenyl)ethanol” is a unique chemical compound with the empirical formula C10H15NO and a molecular weight of 165.23 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “2-Amino-2-(3,4-dimethylphenyl)ethanol” is Cc1ccc(cc1C)C(N)CO . This represents the molecular structure of the compound.It has a molecular weight of 165.24 and is stored at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives
2-Amino-2-(3,4-dimethylphenyl)ethanol has been utilized in the synthesis of various derivatives. For instance, Noubade et al. (2009) explored the synthesis of n-anthranilic acid derivatives involving reactions with 2-[(2, 3-dimethylphenyl) amino] benzocarbohydrazide (Noubade, Prasad, Kumar, & Udupi, 2009).
Formation of Indoles
Tanaka et al. (1989) demonstrated that 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline under certain conditions, showcasing its potential in the formation of complex organic compounds (Tanaka, Yasuo, Takao, & Torii, 1989).
Crystal Structure Analysis
Toda et al. (1985) studied the crystal structures of molecular complexes involving 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol, which provides insights into the behavior of similar molecular structures in crystalline forms (Toda, Tanaka, & Mak, 1985).
Peptide Chemistry
In peptide chemistry, the 2-(diphenylphosphino) ethyl group, related to 2-amino-2-(3,4-dimethylphenyl)ethanol, has been used as a carboxyl-protecting group, highlighting its potential in biochemical applications (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Biological and Environmental Applications
Synthesis of Ligands and Complexes
The compound has been involved in the synthesis of new vic-Dioxime ligands and their metal complexes, indicating its role in coordination chemistry and potential applications in material science (Batı, Taş, & Macit, 1998).
Plant-mediated Reduction
In a study by Pavoković et al. (2017), 1-(3,4-dimethylphenyl)ethanol was synthesized using plants as biocatalysts, demonstrating an environmentally friendly approach to produce chiral alcohols, which are important in drug synthesis (Pavoković et al., 2017).
Spectrophotometric Analysis
The compound's derivatives have been used in developing modified spectrophotometric methods for analyzing plant tissue, soils, and water samples, indicating its relevance in environmental chemistry (Elton-Bott, 1977).
Safety And Hazards
The safety data sheet for “2-Amino-2-(3,4-dimethylphenyl)ethanol” suggests avoiding dust formation and avoiding breathing mist, gas, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
2-amino-2-(3,4-dimethylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAORATDQNBDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3,4-dimethylphenyl)ethanol |
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